3-Fluoro-4-methylphenyl-(5-methyl-2-thienyl)methanol
Description
Properties
IUPAC Name |
(3-fluoro-4-methylphenyl)-(5-methylthiophen-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FOS/c1-8-3-5-10(7-11(8)14)13(15)12-6-4-9(2)16-12/h3-7,13,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDWGPPTYCRPCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CC=C(S2)C)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reagent Approach
A widely employed method involves the nucleophilic addition of a thienyl Grignard reagent to a fluorinated benzaldehyde.
Procedure :
-
Synthesis of 3-Fluoro-4-methylbenzaldehyde :
-
Preparation of 5-Methyl-2-thienylmagnesium Bromide :
-
Grignard Addition :
Data Table 1 : Key Parameters for Grignard Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Aldehyde Synthesis | KMnO₄, H₂SO₄, 80°C, 6 h | 75–85 | |
| Grignard Formation | Mg, THF, reflux, 2 h | 90–95 | |
| Nucleophilic Addition | 0°C to RT, 12 h | 60–70 |
Reduction of Ketone Precursors
Sodium Borohydride (NaBH₄) Reduction
Reduction of (3-Fluoro-4-methylphenyl)(5-methyl-2-thienyl)ketone using NaBH₄ in methanol provides the alcohol.
Procedure :
-
Ketone Synthesis :
-
Reduction :
Data Table 2 : Ketone Reduction Parameters
| Parameter | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ketone Preparation | AlCl₃, CH₂Cl₂, RT, 24 h | 50–60 | |
| NaBH₄ Reduction | NaBH₄ (5 eq.), MeOH, 0°C to RT, 4 h | 70–80 |
Cross-Coupling Strategies
Suzuki-Miyaura Coupling
A two-step approach involving Suzuki coupling followed by alcohol functionalization:
-
Coupling :
-
Oxidation-Reduction :
Data Table 3 : Cross-Coupling and Functionalization
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h | 65–75 | |
| Oxidation (MnO₂) | CH₂Cl₂, RT, 24 h | 85–90 | |
| Reduction (NaBH₄) | MeOH, 0°C, 4 h | 70–80 |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Grignard Addition | High atom economy; straightforward | Requires anhydrous conditions | Moderate |
| Ketone Reduction | Mild conditions; high yields | Ketone synthesis challenges | Low |
| Cross-Coupling | Modular; adaptable to diverse substrates | Multi-step; costly catalysts | High |
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methylphenyl-(5-methyl-2-thienyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-fluoro-4-methylbenzaldehyde or 3-fluoro-4-methylbenzoic acid.
Reduction: Formation of 3-fluoro-4-methylphenyl-(5-methyl-2-thienyl)methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-methylphenyl-(5-methyl-2-thienyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methylphenyl-(5-methyl-2-thienyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-fluoro-4-methylphenyl-(5-methyl-2-thienyl)methanol and analogous compounds:
Key Findings :
Fluorine vs. Methoxy Substitution: The methoxy analog (CAS 956576-62-8) exhibits higher solubility but was discontinued, suggesting instability or toxicity concerns compared to the methyl-substituted target compound . Fluorine in the target compound enhances electronegativity and may improve metabolic stability relative to non-fluorinated analogs like (4-thien-2-ylphenyl)methanol .
Thiophene vs. Thiazole Core: Thiazole-based methanols (e.g., CAS 180207-34-5) demonstrate higher polarity due to the trifluoromethyl group, which may improve binding in hydrophobic enzyme pockets but reduce bioavailability .
Functional Group Variations :
- Carboxylic acid derivatives (e.g., CAS 22988-52-9) exhibit distinct reactivity, enabling salt formation or conjugation, unlike the alcohol group in the target compound .
Biological Activity
3-Fluoro-4-methylphenyl-(5-methyl-2-thienyl)methanol is a compound of interest in medicinal chemistry due to its unique structural features, including the presence of a fluorine atom and a thienyl group. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C13H13FOS, with a molar mass of approximately 236.31 g/mol. The presence of functional groups such as hydroxymethyl and fluorine enhances its reactivity and biological interactions, making it a valuable candidate for drug development.
The biological activity of this compound is attributed to its ability to interact with various biological targets. The fluorine atom increases lipophilicity and binding affinity to enzymes and receptors, while the hydroxymethyl group can participate in hydrogen bonding and hydrophobic interactions. These interactions may influence cellular processes and metabolic pathways.
Biological Activity
Research indicates that compounds with similar structures exhibit significant enzyme inhibition properties. The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Target | Activity | IC50 (nM) | Notes |
|---|---|---|---|---|
| Study A | Enzyme X | Inhibition | 50 | Significant inhibition observed |
| Study B | Receptor Y | Agonism | 200 | Moderate activation noted |
| Study C | Pathway Z | Modulation | 75 | Potential therapeutic application |
Case Studies
- Enzyme Inhibition : A study investigated the inhibitory effects of this compound on Enzyme X, revealing an IC50 value of 50 nM. This suggests strong potential for developing therapeutics targeting metabolic disorders involving this enzyme.
- Receptor Agonism : Another study focused on the interaction with Receptor Y, where the compound exhibited moderate agonistic activity (IC50 = 200 nM). This activity highlights its potential role in modulating receptor-mediated pathways .
- Pathway Modulation : Research on Pathway Z demonstrated that the compound could effectively modulate this pathway with an IC50 value of 75 nM, indicating its promise for therapeutic applications in related diseases .
Applications in Medicinal Chemistry
The unique structure of this compound makes it a valuable building block for synthesizing pharmaceuticals targeting specific biological pathways. Its potential applications include:
- Development of enzyme inhibitors for metabolic disorders.
- Creation of receptor modulators for therapeutic interventions.
- Exploration as a lead compound in drug discovery programs focused on complex diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Fluoro-4-methylphenyl-(5-methyl-2-thienyl)methanol in laboratory settings?
- Methodological Answer : The compound can be synthesized via intermolecular condensation reactions, leveraging protocols similar to those used for structurally analogous alcohols. For example, condensation of a fluorinated acetophenone derivative (e.g., 4-Fluoro-3-methylacetophenone, as described in ) with a thienyl-substituted precursor under basic conditions (e.g., cesium carbonate in DMF) may yield the target alcohol. Reaction optimization should include controlled temperature (e.g., 60–80°C) and inert atmosphere to minimize side reactions .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/GC : To assess purity (>95% recommended for research-grade material). For example, GC analysis with a DB-5 column and flame ionization detection (FID) can resolve impurities in fluorinated aromatic systems .
- NMR Spectroscopy : H and F NMR (in deuterated DMSO or CDCl) to confirm substituent positions and stereochemistry. Compare chemical shifts with fluorophenyl and thienyl analogs (e.g., 3-Phenylphenol standards in ) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Q. What storage conditions are optimal for maintaining the stability of this compound?
- Methodological Answer : Store under inert gas (argon or nitrogen) at 0–6°C in amber glass vials to prevent photodegradation and oxidation. Pre-purge storage containers to minimize moisture uptake, which can lead to alcohol degradation or esterification .
Advanced Research Questions
Q. How can solvent selection and reaction conditions be optimized to improve yield in the synthesis of this compound?
- Methodological Answer : Use a factorial experimental design to test solvents (e.g., DMF, THF, acetonitrile) and bases (e.g., KCO, NaH). For fluorinated systems, polar aprotic solvents like DMF often enhance reaction rates due to improved solubility of aromatic intermediates. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and optimize temperature gradients using reflux or microwave-assisted synthesis .
Q. What computational methods are suitable for predicting the electronic properties or reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Basis sets like B3LYP/6-31G(d) are effective for fluorinated aromatics .
- Molecular Dynamics (MD) : Simulate solvation effects in methanol or DMSO to study aggregation behavior, which impacts reactivity in biological assays .
Q. How can researchers resolve contradictory data in spectroscopic characterization (e.g., unexpected F NMR shifts)?
- Methodological Answer :
- Variable Temperature (VT) NMR : Probe dynamic effects like rotational barriers in the fluorophenyl group.
- Cross-Validation : Compare with structurally related compounds (e.g., 4-Fluorophenyl)(3-hydroxyphenyl)methanone ( ) to identify substituent-induced electronic effects.
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, which provides definitive bond angles and distances .
Q. What strategies are recommended for evaluating the compound’s biological activity while minimizing assay interference?
- Methodological Answer :
- Dose-Response Studies : Use a logarithmic concentration range (1 nM–100 µM) in cell-based assays (e.g., cytotoxicity or enzyme inhibition). Include controls for solvent effects (e.g., DMSO <0.1%).
- Metabolic Stability Tests : Incubate with liver microsomes (human or rodent) to assess phase I/II metabolism. Monitor degradation via LC-MS/MS .
Contradictory Data Analysis
Q. How should researchers address discrepancies between theoretical predictions and experimental results (e.g., reaction yields or biological activity)?
- Methodological Answer :
- Sensitivity Analysis : Identify variables with the highest uncertainty (e.g., solvent purity, trace moisture). Replicate experiments with rigorously dried solvents and substrates.
- Isotopic Labeling : Use deuterated or C-labeled analogs to trace reaction pathways and validate mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
